molecular formula C12H9BCl2O2 B1316181 (3',4'-Dichloro-[1,1'-biphenyl]-4-yl)boronic acid CAS No. 1025736-43-9

(3',4'-Dichloro-[1,1'-biphenyl]-4-yl)boronic acid

Cat. No. B1316181
M. Wt: 266.9 g/mol
InChI Key: HKWYWWYEYYTNGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(3’,4’-Dichloro-[1,1’-biphenyl]-4-yl)boronic acid” is a chemical compound with the CAS Number: 1025736-43-9 . It has a molecular weight of 266.92 . It is a solid substance under normal conditions .


Molecular Structure Analysis

The linear formula for “(3’,4’-Dichloro-[1,1’-biphenyl]-4-yl)boronic acid” is C12H9BCl2O2 . Boronic acids typically consist of a boron atom linked to two hydroxyl groups and one organic group .


Chemical Reactions Analysis

Boronic acids, including “(3’,4’-Dichloro-[1,1’-biphenyl]-4-yl)boronic acid”, are widely used in Suzuki–Miyaura coupling reactions . This type of reaction is a palladium-catalyzed cross-coupling reaction, which is used to form carbon-carbon bonds .


Physical And Chemical Properties Analysis

“(3’,4’-Dichloro-[1,1’-biphenyl]-4-yl)boronic acid” is a solid substance under normal conditions . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Cyclic Boron Esterification

A study by Zhang et al. (2018) demonstrated that cyclic esterification of aryl boronic acids with appropriate dihydric alcohols can screen for organic room-temperature phosphorescent (RTP) and mechanoluminescent (ML) materials. This process enables non-RTP and ML active phenylboronic acids to become long-lived RTP emitters, indicating the significance of boronic acids in developing new materials with unique optical properties (Zhang et al., 2018).

Boronic Acid Protecting Groups

Yan et al. (2005) introduced a new boronic acid protecting group, showcasing its efficiency in both protection and deprotection under mild conditions. This development is critical for the synthesis and handling of boronic acid compounds in organic chemistry, highlighting the versatility of boronic acids in synthetic applications (Yan et al., 2005).

Suzuki Coupling Reactions

Boronic acids are pivotal in the Suzuki reaction, a widely used method for forming carbon-carbon bonds. Tyrrell and Brookes (2003) provided an overview of the synthesis and applications of heterocyclic boronic acids, underscoring their importance in creating biphenyl structures through palladium-catalyzed cross-coupling reactions. This highlights the role of boronic acids in the synthesis of complex organic molecules (Tyrrell & Brookes, 2003).

Catalysis and Antimicrobial Activity

Al‐Zoubi et al. (2020) reported on the synthesis of ortho-iodobiphenylboronic acids, showcasing their superior catalytic activity in carboxylic acid activation and promising antimicrobial properties. This study illustrates the potential of boronic acid derivatives in catalysis and as antimicrobial agents (Al‐Zoubi et al., 2020).

Fluorescent Chemosensors

Oesch and Luedtke (2015) developed fluorescent chemosensors based on biphenyl boronic acids, which exhibit "turn-on" fluorescence upon binding to carbohydrate triols. These chemosensors can distinguish between diols and triols, providing stereochemical information about carbohydrates. This application showcases the utility of boronic acids in sensing and diagnostic applications (Oesch & Luedtke, 2015).

Safety And Hazards

“(3’,4’-Dichloro-[1,1’-biphenyl]-4-yl)boronic acid” is classified under the GHS07 hazard class . The associated hazard statements are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other exposed areas before breaks and after work .

properties

IUPAC Name

[4-(3,4-dichlorophenyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BCl2O2/c14-11-6-3-9(7-12(11)15)8-1-4-10(5-2-8)13(16)17/h1-7,16-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKWYWWYEYYTNGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C2=CC(=C(C=C2)Cl)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BCl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50585711
Record name (3',4'-Dichloro[1,1'-biphenyl]-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50585711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3',4'-Dichloro-[1,1'-biphenyl]-4-yl)boronic acid

CAS RN

1025736-43-9
Record name (3',4'-Dichloro[1,1'-biphenyl]-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50585711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.